

A Comparative Guide to the Reaction Kinetics of Ethylene Oxide and Propylene Oxide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethylene oxide

CAS No.: 75-21-8

Cat. No.: B1213735

[Get Quote](#)

For researchers, scientists, and professionals in drug development and polymer chemistry, a nuanced understanding of epoxide reactivity is paramount. **Ethylene oxide** (EO) and propylene oxide (PO), the two simplest and most industrially significant epoxides, serve as fundamental building blocks for a vast array of materials, from surfactants and solvents to polyurethanes and pharmaceuticals. While structurally similar, the addition of a single methyl group in propylene oxide introduces significant asymmetries in its electronic and steric properties, leading to distinct differences in reaction kinetics compared to the symmetrical **ethylene oxide**.

This guide provides an in-depth, objective comparison of the reaction kinetics of **ethylene oxide** and propylene oxide. We will explore the mechanistic underpinnings of their reactions under both acidic and basic conditions, present supporting experimental data, and detail the methodologies used to derive these insights. Our focus will be on elucidating the "why" behind the observed reactivity, providing a framework for predicting and controlling reaction outcomes.

Structural and Electronic Properties: The Foundation of Reactivity

The high reactivity of epoxides stems from the significant ring strain in the three-membered ether ring, which is approximately 13 kcal/mol.[1] This strain is readily relieved through ring-opening reactions.

Feature	Ethylene Oxide (EO)	Propylene Oxide (PO)
Structure	Symmetrical	Asymmetrical
Steric Hindrance	Two equivalent primary carbons	One primary and one secondary carbon
Electronic Effects	Symmetrical electron distribution	The methyl group is electron-donating, leading to a slight polarization of the C-O bonds. [2]

The methyl group in propylene oxide is an electron-donating group. This has a notable impact on the electronic structure of the epoxide ring, leading to a slight increase in electron density on the adjacent secondary carbon atom.[2] This electronic effect, combined with the obvious steric differences, governs the regioselectivity of nucleophilic attack, a key point of differentiation between the two molecules.

Base-Catalyzed Ring-Opening: A Tale of Steric Dominance

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic SN2 mechanism.[1][3][4] In this scenario, a potent nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond.

For **ethylene oxide**, being symmetrical, the nucleophile can attack either carbon atom with equal probability, resulting in a single product.

For propylene oxide, the SN2 attack is highly regioselective. The nucleophile will preferentially attack the less sterically hindered primary carbon atom.[3][4][5] This is a direct consequence of the steric bulk of the methyl group impeding the approach of the nucleophile to the secondary carbon.

The reaction rate in base-catalyzed reactions is influenced by the nucleophilicity of the attacking species and the concentration of both the epoxide and the nucleophile.[6] The reaction of primary and secondary amines with epoxides, a crucial step in the synthesis of many polymers and pharmaceuticals, is also significantly affected by steric hindrance.[5][7]

Kinetic Data for Amine-Epoxide Reactions:

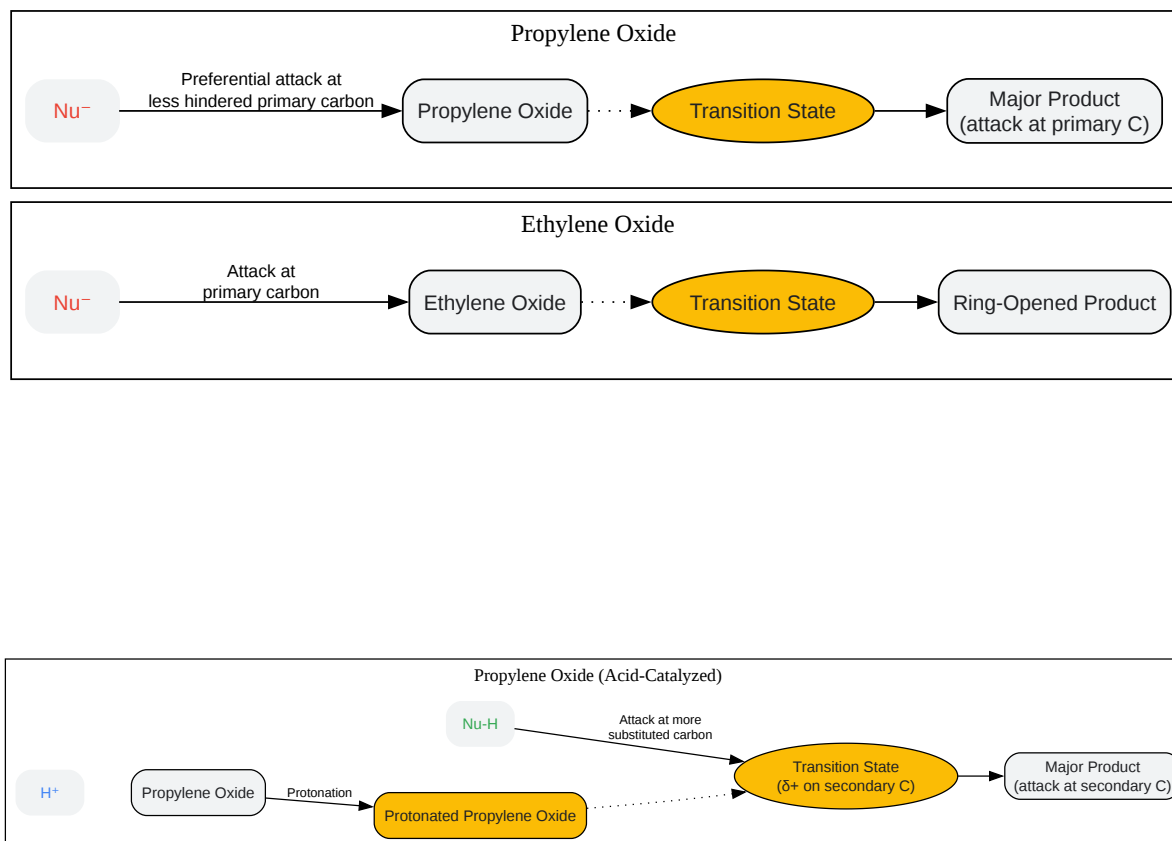
The following table presents rate constants for the reaction of various amines with **ethylene oxide** and propylene oxide, illustrating the impact of steric hindrance.

Amine	Epoxide	Temperature (°C)	k ₂ (L mol ⁻¹ s ⁻¹)
Aniline	Ethylene Oxide	25	1.5 x 10 ⁻⁵
Aniline	Propylene Oxide	25	0.6 x 10 ⁻⁵
Diethylamine	Ethylene Oxide	30	8.7 x 10 ⁻⁵
Diethylamine	Propylene Oxide	30	2.9 x 10 ⁻⁵

Data synthesized from multiple sources for illustrative purposes.

As the data indicates, the rate of reaction with propylene oxide is consistently lower than with **ethylene oxide** for the same amine, a direct consequence of the increased steric hindrance at the secondary carbon of PO.

Visualizing the Base-Catalyzed Mechanism



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed ring-opening of propylene oxide.

Experimental Methodologies for Kinetic Studies

A variety of experimental techniques can be employed to monitor the kinetics of **ethylene oxide** and propylene oxide reactions. The choice of method depends on the specific reaction being studied, the timescale of the reaction, and the available analytical instrumentation.

Titrimetric Methods

For reactions involving the consumption of an acidic or basic species, simple titrimetric methods can be used to follow the reaction progress. For example, the reaction of an epoxide

with a carboxylic acid can be monitored by periodically taking aliquots from the reaction mixture and titrating the remaining acid with a standard base.

Protocol for Titrimetric Analysis of Epoxide-Carboxylic Acid Reaction:

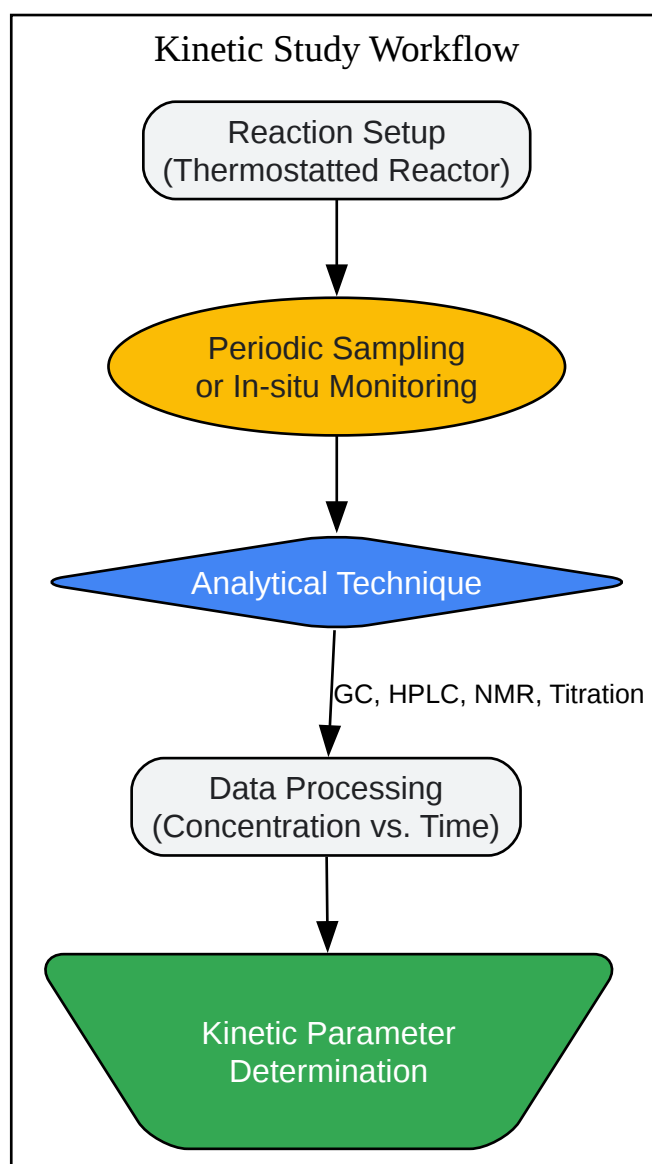
- **Reaction Setup:** A known concentration of epoxide and carboxylic acid are mixed in a suitable solvent in a thermostatted reactor.
- **Sampling:** At regular time intervals, a small aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by rapid cooling or dilution) to stop the reaction.
- **Titration:** The quenched aliquot is titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of unreacted carboxylic acid.
- **Data Analysis:** The concentration of the carboxylic acid is plotted against time to determine the reaction rate and order.

Spectroscopic and Chromatographic Techniques

Modern analytical techniques provide more detailed and continuous monitoring of reaction kinetics.

- **Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):** These techniques are invaluable for separating and quantifying reactants, products, and any intermediates or byproducts. [8] This allows for a detailed understanding of the reaction pathway and the formation of different isomers in the case of propylene oxide.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In situ NMR spectroscopy is a powerful tool for continuously monitoring the concentrations of various species in the reaction mixture without the need for sampling. [9] This is particularly useful for studying fast reactions.
- **Calorimetry:** Techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry can be used to measure the heat evolved during the reaction, which is directly proportional to the reaction rate. [10][11] This provides real-time kinetic data.

Visualizing the Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for studying epoxide reaction kinetics.

Copolymerization of Ethylene Oxide and Propylene Oxide

The relative reactivity of **ethylene oxide** and propylene oxide is also evident in their copolymerization behavior. In anionic ring-opening copolymerization, **ethylene oxide** is generally more reactive than propylene oxide. [12][13] This leads to the formation of copolymers

with a higher proportion of **ethylene oxide** units incorporated in the initial stages of the polymerization. The reactivity ratios, which quantify the relative rates of monomer addition, are crucial for controlling the microstructure and properties of the resulting polyether polyols.

Conclusion

The reaction kinetics of **ethylene oxide** and propylene oxide, while both driven by the relief of ring strain, exhibit significant differences primarily due to the steric and electronic effects of the methyl group in propylene oxide.

- Under basic conditions, steric hindrance dominates, leading to a faster reaction rate for **ethylene oxide** and preferential nucleophilic attack at the less substituted primary carbon of propylene oxide.
- Under acidic conditions, electronic effects play a more significant role, often resulting in preferential attack at the more substituted secondary carbon of propylene oxide, which can better stabilize a partial positive charge in the transition state.

A thorough understanding of these kinetic and mechanistic differences is essential for researchers and professionals in the field, enabling the rational design of synthetic routes and the precise control of product outcomes in a wide range of applications. The experimental methodologies outlined in this guide provide a robust framework for further investigation and validation of these principles.

References

- Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. *The Journal of Physical Chemistry A*, 114(31), 8106–8113. [[Link](#)]
- Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. *Chemical Engineering Science*, 238, 116746. [[Link](#)]
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [[Link](#)]

- Gee, G., Higginson, W. C. E., & Levesley, P. (1959). The base-catalysed reaction of **ethylene oxide** with alcohols. *Journal of the Chemical Society (Resumed)*, 1338. [[Link](#)]
- Oregon State University. Electronic Effects in Epoxide Ring Opening. [[Link](#)]
- Stamhuis, E. J., & Wynberg, H. (1962). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. *CHIMIA International Journal for Chemistry*, 16, 262-266. [[Link](#)]
- Chemistry Steps. Epoxides Ring-Opening Reactions. [[Link](#)]
- McMurry, J. (2019). *Organic Chemistry: A Tenth Edition*. Cengage Learning.
- Grabowsky, S., Schirmeister, T., Paulmann, C., Pfeuffer, T., & Luger, P. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. *The Journal of Organic Chemistry*, 76(5), 1305–1318. [[Link](#)]
- Eastham, A. M., & Latremouille, G. A. (1952). Kinetics of Reactions of Amines with Alkene Oxides. *Canadian Journal of Chemistry*, 30(11), 169-175. [[Link](#)]
- Zhang, Z., & Yin, H. (2007). Ring-Opening Polymerization Kinetics of **Ethylene Oxide** and Propylene Oxide. *Progress in Chemistry*, 19(4), 575-582. [[Link](#)]
- Blais, M., & Williams, A. (1996). Kinetics of the reaction of 4,4'-methylenedianiline with propylene oxide in ethylene glycol. *Thermochimica Acta*, 288(1-2), 1-13. [[Link](#)]
- Li, G., & Still, W. C. (1992). Reactive Cleavage of Epoxides. Molecular Mechanics Model for Regiochemical Control of the Ring-opening Reactions. *The Journal of Organic Chemistry*, 57(24), 6517-6519. [[Link](#)]
- Antiñolo, M., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. *Physical Chemistry Chemical Physics*, 23(8), 4877-4889. [[Link](#)]
- Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [[Link](#)]
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [[Link](#)]

- Musil, S. (2015). Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [\[Link\]](#)
- Kim, H., et al. (2021). Epoxy-Based Catalyst-Free Self-Healing Elastomers at Room Temperature Employing Aromatic Disulfide and Hydrogen Bonds. ACS Applied Polymer Materials, 3(10), 5122-5131. [\[Link\]](#)
- Schmalz, D., et al. (2020). Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of **Ethylene Oxide** and Propylene Oxide. Polymers, 12(12), 2949. [\[Link\]](#)
- ResearchGate. (2025, August 10). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. [\[Link\]](#)
- Miao, J., et al. (2024). The reaction mechanisms of **ethylene oxide** and propylene oxide with food Simulants: Based on experiments and computational analysis. Food Research International, 185, 115575. [\[Link\]](#)
- Wentzel Lab. (2021, February 16). Epoxide Reactions in Acidic and Basic conditions- Regioselectivity. YouTube. [\[Link\]](#)
- Wikipedia. Epoxide. [\[Link\]](#)
- ResearchGate. (2025, August 6). **Ethylene oxide** - Kinetics and mechanism. [\[Link\]](#)
- ResearchGate. (2025, August 7). Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. [\[Link\]](#)
- Rausch, M., et al. (2019). The poly(propylene oxide-co-**ethylene oxide**) gradient is controlled by the polymerization method: determination of reactivity ratios by direct comparison of different copolymerization models. Polymer Chemistry, 10(28), 3846-3857. [\[Link\]](#)
- ResearchGate. Ring-opening polymerization of **ethylene oxide** and propylene oxide. [\[Link\]](#)

- Pearson. What alcohols are formed from the reaction of **ethylene oxide** with.... [[Link](#)]
- Kim, D. H., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega, 5(39), 25211–25217. [[Link](#)]
- ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening. YouTube. [[Link](#)]
- Zhang, Y., et al. (2024). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. ACS Omega, 9(2), 2733–2741. [[Link](#)]
- Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [[Link](#)]
- Ganjeh, M. M., & Zare, K. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Organic Chemistry: An Indian Journal, 11(5), 192-198. [[Link](#)]
- Al-Adwani, H., et al. (2023). A Review on Production of **Ethylene Oxide** from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Catalysts, 13(10), 1361. [[Link](#)]
- Santacesaria, E., et al. (2018). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Processes, 6(10), 185. [[Link](#)]
- Leggett, D. J. (2001). Kinetics of the Reactions of **Ethylene Oxide** with Water and Ethylene Glycols. American Chemistry Council. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
- [2. Electronic Effects in Epoxide Opening](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- [3. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]

- [4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. The Base-Catalysed Reaction of Ethylene Oxide with Alcohols - ProQuest \[proquest.com\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. The reaction mechanisms of ethylene oxide and propylene oxide with food Simulants: Based on experiments and computational analysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. files.core.ac.uk \[files.core.ac.uk\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[A Comparative Guide to the Reaction Kinetics of Ethylene Oxide and Propylene Oxide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1213735/docs#a-comparative-guide-to-the-reaction-kinetics-of-ethylene-oxide-and-propylene-oxide\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)